molecular formula C18H17ClN4O2 B2553398 (E)-1-(3-chlorophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 941941-09-9

(E)-1-(3-chlorophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Numéro de catalogue B2553398
Numéro CAS: 941941-09-9
Poids moléculaire: 356.81
Clé InChI: KFJKSPNQYRKJHC-CJLVFECKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .

Applications De Recherche Scientifique

Antimicrobial and Antifungal Applications

  • A study conducted by Patel and Shaikh (2011) on the synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones, closely related to the compound , demonstrated good antimicrobial activity against various pathogens. This suggests potential applications in developing new antimicrobial agents (Patel & Shaikh, 2011).

Anticholinesterase and Antioxidant Properties

  • Kurt et al. (2015) synthesized a series of coumarylthiazole derivatives containing aryl urea/thiourea groups and evaluated their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), showing that all the synthesized compounds exhibited inhibitory activity. This indicates potential therapeutic applications in treating diseases characterized by cholinesterase imbalance, such as Alzheimer's disease (Kurt et al., 2015).

Anticancer and Anti-inflammatory Applications

  • Ling et al. (2008) described the synthesis of novel 1-(2,4-dichlorophenyl)-3-[4-aryl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl] urea derivatives and evaluated them for antitumor activities, indicating the potential for anticancer drug development (Ling et al., 2008).

  • Farag et al. (2012) explored the potential anti-inflammatory and analgesic activity of 3-(4-chlorophenyl or 4-fluorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline derivatives, highlighting their relevance in designing new therapeutic agents for inflammation and pain management (Farag et al., 2012).

Supramolecular Chemistry

  • Braga et al. (2013) investigated quinoline urea derivatives for their gelator behavior in the formation of Ag-complexes, demonstrating their utility in supramolecular chemistry and materials science (Braga et al., 2013).

Mécanisme D'action

If the compound is biologically active, its mechanism of action would be studied. This could involve its interactions with biological macromolecules, its effects on cellular processes, and its overall effect on an organism .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-chlorophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 3-chloroaniline with 3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carbaldehyde, followed by the addition of urea to form the final product.", "Starting Materials": [ "3-chloroaniline", "3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carbaldehyde", "urea" ], "Reaction": [ "Step 1: Condensation of 3-chloroaniline with 3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carbaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate to form the corresponding imine intermediate.", "Step 2: Addition of urea to the imine intermediate in the presence of a catalyst such as zinc chloride or trifluoroacetic acid to form the final product, (E)-1-(3-chlorophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] }

Numéro CAS

941941-09-9

Nom du produit

(E)-1-(3-chlorophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Formule moléculaire

C18H17ClN4O2

Poids moléculaire

356.81

Nom IUPAC

1-(3-chlorophenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea

InChI

InChI=1S/C18H17ClN4O2/c1-11(2)23-16(14-8-3-4-9-15(14)21-18(23)25)22-17(24)20-13-7-5-6-12(19)10-13/h3-11H,1-2H3,(H2,20,22,24)

Clé InChI

KFJKSPNQYRKJHC-CJLVFECKSA-N

SMILES

CC(C)N1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC(=CC=C3)Cl

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.